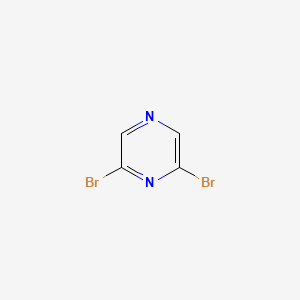

2,6-Dibromopyrazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKQTRCEKQCAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606049 | |

| Record name | 2,6-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23229-25-6 | |

| Record name | 2,6-Dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dibromopyrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 23229-25-6

This technical guide provides a comprehensive overview of 2,6-Dibromopyrazine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides established experimental protocols for its key reactions, and visualizes a representative synthetic workflow and a relevant biological signaling pathway.

Core Properties of this compound

This compound is a halogenated aromatic compound featuring a pyrazine ring substituted with two bromine atoms. These bromine atoms serve as excellent leaving groups in various cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.[1] Its physical and chemical properties are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 23229-25-6 | |

| Molecular Formula | C₄H₂Br₂N₂ | |

| Molecular Weight | 237.88 g/mol | |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 51-55 °C | [2] |

| Boiling Point | 233.6 °C at 760 mmHg | |

| Purity | ≥96% |

Spectroscopic Data

While specific spectral data can vary based on the solvent and instrumentation used, the following provides an overview of the expected spectroscopic characteristics for this compound.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Due to the symmetrical nature of the molecule, a single signal is expected for the two equivalent protons on the pyrazine ring. The chemical shift would likely appear in the aromatic region, downfield due to the electron-withdrawing effects of the nitrogen and bromine atoms. |

| ¹³C NMR | Two signals are anticipated: one for the two equivalent carbon atoms bonded to bromine and another for the two equivalent carbon atoms bonded to hydrogen. |

| IR Spectroscopy | Characteristic absorption bands would be expected for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have a near 1:1 natural abundance), resulting in three molecular ion peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and cleavage of the pyrazine ring. |

Experimental Protocols

This compound is a key substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Below are detailed protocols for some of the most common and synthetically useful transformations.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a versatile method for the arylation or vinylation of this compound.

Materials:

-

This compound

-

Aryl- or vinylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add this compound, the aryl- or vinylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

-

Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Attach the condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is used for the synthesis of aminopyrazine derivatives.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Schlenk tube

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas.

-

In a separate glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, and Xantphos to the Schlenk tube.

-

Add anhydrous, degassed toluene and the amine via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

This reaction is employed to introduce alkynyl substituents onto the pyrazine ring.

Materials:

-

This compound

-

Terminal alkyne (1.1 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (2 equivalents)

-

Anhydrous, degassed N,N-dimethylformamide (DMF)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF, followed by triethylamine.

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80°C.

-

Monitor the reaction's progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Signaling Pathway: Inhibition of Kinase Signaling by a Pyrazine-Based Inhibitor

Pyrazine derivatives are prominent scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy.[1][3][4][5] These inhibitors often act as ATP-competitive agents, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival signals.[1][3]

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandf.figshare.com [tandf.figshare.com]

An In-depth Technical Guide to 2,6-Dibromopyrazine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromopyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic properties and the presence of two reactive bromine atoms make it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and development.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature. It is characterized by the physical and chemical properties summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₂Br₂N₂ | |

| Molecular Weight | 237.88 g/mol | |

| CAS Number | 23229-25-6 | |

| Appearance | White to light yellow powder/crystal | |

| Purity | ≥ 95% (GC) | [1] |

Thermal and Solubility Properties

| Property | Value | Reference |

| Melting Point | 51-55 °C | |

| Boiling Point | 65 °C at 1.5 mmHg | |

| Solubility | Soluble in methanol. | [2] |

Synthesis of this compound

A plausible synthetic approach, adapted from related pyrazine chemistry, would involve the direct bromination of pyrazine or a protected pyrazine derivative.

Spectral Data and Analysis

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. A single peak in the aromatic region would correspond to the two equivalent protons at the 3- and 5-positions of the pyrazine ring. A certificate of analysis for a commercial sample confirms that the proton NMR spectrum conforms to the expected structure.[1]

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit two distinct signals. One signal will correspond to the two equivalent carbon atoms bearing the bromine substituents (C2 and C6), and the other signal will represent the two equivalent protonated carbon atoms (C3 and C5).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for an aromatic heterocyclic system. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic ring.

-

C=N and C=C stretching vibrations within the pyrazine ring.

-

C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) will be accompanied by (M+2)+ and (M+4)+ peaks with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Experimental Protocols

The two bromine atoms on the pyrazine ring are susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of diverse functional groups, making this compound a versatile precursor in organic synthesis.

While specific, detailed experimental protocols for this compound are scarce in readily accessible literature, the following sections provide generalized procedures adapted from well-established methodologies for the analogous and extensively studied 2,6-dibromopyridine. These protocols serve as a strong starting point for reaction optimization with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and an organoboron compound.

Experimental Protocol (General):

-

To an oven-dried reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture with vigorous stirring for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to aminopyrazine derivatives which are prevalent in biologically active compounds.

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1 to 2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents) in a reaction vessel.

-

Add an anhydrous, degassed solvent (e.g., dioxane or toluene).

-

Seal the vessel and heat the mixture with stirring for the required time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrazines through the reaction of this compound with a terminal alkyne.

Experimental Protocol (General):

-

To a reaction flask, add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2 equivalents).

-

Add the terminal alkyne (1.1 to 2.2 equivalents) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine nucleus is a common motif in a wide range of biologically active compounds and approved pharmaceuticals. This compound serves as a key intermediate in the synthesis of these complex molecules. For instance, its derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. The ability to selectively functionalize the 2- and 6-positions allows for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs. A series of 2,6-diphenylpyrazine derivatives synthesized from 2,6-dichloropyrazine have shown cytotoxic properties, highlighting the potential of this scaffold in oncology research.[4]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its physical and chemical properties, coupled with its reactivity in a range of palladium-catalyzed cross-coupling reactions, make it an important precursor for the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in leveraging its full potential in their synthetic endeavors. Further research to develop and publish detailed and optimized experimental protocols for the reactions of this compound will undoubtedly enhance its utility and accessibility to the broader scientific community.

References

- 1. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dibromopyrazine

For researchers, scientists, and professionals in drug development, 2,6-Dibromopyrazine is a heterocyclic compound of significant interest. Its unique molecular architecture, characterized by a pyrazine ring substituted with two bromine atoms, makes it a versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core properties, including its molecular structure and weight, and serves as a technical resource for its application in research and development.

Molecular Structure and Properties

This compound is a halogenated aromatic heterocycle. The presence of bromine atoms at the 2 and 6 positions of the pyrazine ring significantly influences its chemical reactivity, making it a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.[1]

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Br₂N₂ | [1][2][3][4][] |

| Molecular Weight | 237.88 g/mol | [1][2][4] |

| CAS Number | 23229-25-6 | [1][2][3][4] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 51-55 °C | [1][2][6] |

| Boiling Point | 233.6 °C at 760 mmHg | [2][] |

| SMILES | BrC1=CN=CC(Br)=N1 | [3][4] |

| InChI Key | JXKQTRCEKQCAGH-UHFFFAOYSA-N | [3][] |

Molecular Structure Diagram

The structural representation of this compound is crucial for understanding its chemical behavior and steric properties. The following diagram, generated using the DOT language, illustrates the arrangement of atoms and bonds within the molecule.

This technical guide is intended for informational purposes for research and development professionals. For detailed experimental protocols and safety information, please refer to specific literature and safety data sheets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 23229-25-6 [sigmaaldrich.com]

- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 23229-25-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 23229-25-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2,6-Dibromopyrazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2,6-Dibromopyrazine (CAS No. 23229-25-6). Due to a lack of extensive published quantitative data, this document focuses on summarizing qualitative information and presenting detailed experimental protocols for researchers to determine precise quantitative metrics. Understanding these properties is critical for optimizing reaction conditions, purification processes, and formulation development in pharmaceutical and agrochemical research.

Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Br₂N₂ | [1] |

| Molecular Weight | 237.88 g/mol | [1] |

| Appearance | White to light yellow/orange crystalline solid/powder | [1][2][3] |

| Melting Point | 51 - 55 °C | [1][3][4] |

| Boiling Point | 233.6 °C at 760 mmHg; 65 °C at 1.5 mmHg | [1][3][4][] |

| Storage Conditions | Refrigerated (0-10°C) under an inert atmosphere | [3][6] |

Section 1: Solubility Profile

While specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, qualitative assessments from supplier technical data provide a general understanding. The compound is described as slightly soluble in water and soluble in certain organic solvents.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Qualitative Solubility | Source(s) |

| Water | Slightly Soluble | [] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [4] |

| Most Organic Solvents | Soluble (General Statement) | [4] |

Note: The term "soluble" is qualitative. For precise applications, quantitative determination is essential.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol is adapted for the quantitative analysis of this compound.

Objective: To determine the saturation concentration of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity, >97%)

-

Selected solvents (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran, dimethyl sulfoxide) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. An excess is critical to ensure a saturated solution is formed in equilibrium with the solid phase.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifugation may be required to achieve a clear supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration.

-

Calculation and Reporting: Calculate the solubility using the measured concentration and the dilution factor. Report the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualization: Solubility Determination Workflow

Section 2: Stability Profile

This compound is generally stable under recommended storage conditions but may be sensitive to certain environmental factors. Stability testing is crucial to define its shelf-life and identify potential degradation pathways.

General Stability and Hazards

| Condition | Observation / Products | Source(s) |

| Recommended Storage | Stable under normal conditions when stored at 0-10°C under an inert gas. | [3][6] |

| Conditions to Avoid | Air and heat sensitivity noted by suppliers. | [3] |

| Thermal Decomposition | At high temperatures, hazardous decomposition products are formed, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). | [2] |

Experimental Protocol: Forced Degradation and Stability Assessment

Forced degradation (stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as outlined by ICH guidelines.[8][9]

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify key degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water and organic solvents

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with controlled light exposure (ICH Q1B)

-

Validated stability-indicating HPLC method with a suitable detector (e.g., DAD or MS)

Procedure:

-

Method Development: Develop a stability-indicating analytical method (typically HPLC) capable of separating the intact this compound from all potential degradation products. Method validation should demonstrate specificity, linearity, accuracy, and precision.[10]

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents. A control sample, protected from stress conditions, should be analyzed at each time point.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures (e.g., 60 °C). Analyze samples at various time points (e.g., 0, 2, 6, 24 hours). Neutralize samples before analysis.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Analyze at various time points.

-

Photostability: Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber. Analyze at set intervals.

-

-

Analysis: At each time point, analyze the stressed samples against the control using the validated stability-indicating method.

-

Data Evaluation:

-

Quantify the amount of remaining this compound.

-

Calculate the percentage of degradation.

-

Identify and, if possible, characterize major degradation products using techniques like LC-MS or NMR.

-

Perform a mass balance to account for the parent compound and all degradation products.

-

Visualization: Forced Degradation Study Logic

Conclusion

This guide consolidates the available information on the solubility and stability of this compound and provides robust, standardized protocols for their quantitative determination. For professionals in drug development and chemical research, applying these methodologies will generate the precise data necessary for advancing projects, ensuring product quality, and meeting regulatory requirements. The inherent reactivity of the dibromopyrazine core suggests that a thorough understanding of its stability under specific experimental and storage conditions is paramount for its successful application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 23229-25-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 23229-25-6 [sigmaaldrich.com]

- 6. 23229-25-6|this compound|BLD Pharm [bldpharm.com]

- 7. scispace.com [scispace.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. usp.org [usp.org]

2,6-Dibromopyrazine: A Technical Safety Guide for Researchers and Drug Development Professionals

An In-depth Examination of Safety Data for a Key Synthetic Building Block

2,6-Dibromopyrazine is a halogenated heterocyclic compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyrazine ring, substituted with two bromine atoms, serves as a versatile scaffold for creating more complex molecules through reactions like cross-coupling and nucleophilic substitutions. Given its role as a reactive intermediate, a thorough understanding of its safety profile is paramount for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential risks in the laboratory and during scale-up operations.

This technical guide provides a comprehensive overview of the available safety data for this compound, including its physical and chemical properties, hazard identification, handling and storage protocols, and emergency procedures.

Physicochemical and Safety Data at a Glance

The following tables summarize the key quantitative data available for this compound, compiled from various safety data sheets and chemical suppliers.

| Physical and Chemical Properties | |

| CAS Number | 23229-25-6 |

| Molecular Formula | C₄H₂Br₂N₂ |

| Molecular Weight | 237.88 g/mol |

| Appearance | White to light yellow powder or crystal[1][2] |

| Melting Point | 51-55 °C[1][2][3] |

| Boiling Point | 233.6 °C at 760 mmHg[3] |

| 65 °C at 1.5 mmHg[1][2] | |

| Purity | ≥ 95-97% (GC)[1][2][3][4] |

| Physical Form | Solid[3] |

| Hazard Identification and Classification | |

| GHS Pictogram | GHS07 (Harmful)[3] |

| Signal Word | Warning[2][3] |

| Hazard Statements | H302: Harmful if swallowed.[3] |

| H315: Causes skin irritation.[2][3] | |

| H319: Causes serious eye irritation.[2][3] | |

| H335: May cause respiratory irritation.[3] | |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[3] |

Toxicological Information: A Data Gap

A critical review of publicly available safety data sheets and toxicological databases reveals a significant lack of quantitative toxicological information for this compound. Specific data for acute toxicity (oral, dermal, inhalation LD50/LC50), skin and eye irritation/corrosion, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are consistently reported as "no data available".[5]

This absence of data does not imply that the substance is safe. On the contrary, for a research chemical with known hazard classifications (Harmful, Irritant), the lack of comprehensive toxicological data necessitates a cautious approach. All handling and experimental procedures should be guided by the precautionary principle, treating the substance as potentially hazardous until more definitive data becomes available.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazard profile and the lack of extensive toxicological data, the following experimental protocols are recommended for handling this compound in a research setting. These are general guidelines and should be adapted to specific laboratory conditions and experimental scales.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[6]

-

Body Protection: Wear a laboratory coat, and for larger quantities or procedures with a risk of splashing, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6] If dust formation is likely and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5][7] Avoid formation of dust and aerosols.[5] Use only in a chemical fume hood.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5] Some suppliers recommend storing in a freezer.[7]

First-Aid Measures

-

If Swallowed: Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[6]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[5] Consult a physician if irritation persists.[5][7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6] Consult a physician.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[5] Avoid dust formation.[5] Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up and shovel.[5] Keep in suitable, closed containers for disposal.[5]

Visualizing Safe Chemical Handling Workflow

The following diagram illustrates a general workflow for risk assessment and safe handling of a chemical with known hazards but limited toxicological data, such as this compound.

Caption: Workflow for Risk Assessment and Safe Handling of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis. While its hazard profile indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation, a comprehensive toxicological dataset is not currently available. Therefore, it is imperative for all personnel handling this compound to adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information and guidelines presented in this technical guide are intended to support a culture of safety in the research and development environment where this and similar chemicals are utilized. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. Toxicology | MuriGenics [murigenics.com]

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. flinnsci.com [flinnsci.com]

- 7. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

commercial suppliers of 2,6-Dibromopyrazine

An In-Depth Technical Guide to 2,6-Dibromopyrazine for Researchers and Drug Development Professionals

Introduction to this compound

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors.[1] Its pyrazine core, substituted with two bromine atoms at the 2 and 6 positions, makes it a versatile and reactive building block for organic synthesis.[1] The bromine atoms serve as excellent leaving groups in various cross-coupling reactions, enabling the strategic introduction of diverse functional groups. This reactivity is crucial for the synthesis of complex molecules, including novel drug candidates and crop protection agents.[1] Researchers utilize this compound as a key intermediate in the development of anti-cancer and anti-inflammatory agents, as well as in the formulation of advanced polymers and organic semiconductors.[1]

Physicochemical Properties and Commercial Availability

This compound (CAS Number: 23229-25-6) is typically a white to light yellow crystalline powder at room temperature.[1] Its high reactivity and utility in synthesis have led to its availability from several major chemical suppliers. For researchers and drug development professionals, sourcing high-purity starting materials is critical for reproducible and successful experimental outcomes. The following table summarizes the specifications of this compound from various commercial suppliers to aid in the selection process.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |

| Chem-Impex | - | ≥ 97% (GC) | 23229-25-6 | C4H2Br2N2 | 237.88 | 51 - 55 | White to light yellow powder to crystal |

| Thermo Scientific | H61468 | >94.0% (GC) | 23229-25-6 | C4H2Br2N2 | - | - | - |

| Sigma-Aldrich | ChemScene Partner | 96% | 23229-25-6 | C4H2Br2N2 | 237.88 | 51 - 52 | Solid |

| Tokyo Chemical Industry (TCI) | D4544 | >97.0% (GC) | 23229-25-6 | C4H2Br2N2 | 237.88 | 51.0 - 55.0 | White to Light yellow to Light orange powder to crystal |

Key Synthetic Applications in Drug Discovery

The strategic placement of two bromine atoms on the pyrazine ring allows for selective and sequential functionalization through modern cross-coupling reactions. This makes this compound an invaluable precursor for creating diverse molecular scaffolds. Two of the most powerful and widely used transformations involving this substrate are the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds.[2][3] It allows for the efficient coupling of this compound with a wide range of primary and secondary amines, which is a critical step in synthesizing many biologically active compounds and pharmaceutical intermediates.[2][4]

-

Suzuki-Miyaura Coupling: A versatile method for creating carbon-carbon (C-C) bonds, the Suzuki coupling reaction joins this compound with various organoboron compounds, such as boronic acids or esters.[5][6][7] This transformation is essential for introducing aryl, heteroaryl, or alkenyl substituents, enabling the construction of complex molecular frameworks prevalent in drug candidates.[5]

Experimental Protocols and Workflow

The following sections provide a representative experimental protocol for a key synthetic transformation and a visualization of the general workflow.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methodologies for the palladium-catalyzed amination of aryl halides and is adaptable for this compound.[2][4][8] The choice of ligand, base, and solvent is crucial and may require optimization depending on the specific amine coupling partner.[4]

Materials:

-

This compound (1.0 eq.)

-

Amine (primary or secondary, 1.1 - 2.2 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine coupling partner.

-

Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired aminated pyrazine derivative.[2][9]

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki couplings, involving this compound.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Safety and Handling

According to safety data sheets, this compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its commercial availability from multiple reputable suppliers provides researchers and drug development professionals with reliable access to this key intermediate. A thorough understanding of its properties and reactivity in pivotal transformations like the Buchwald-Hartwig amination and Suzuki coupling is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 23229-25-6 [sigmaaldrich.com]

The Versatility of 2,6-Dibromopyrazine in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to interact with a wide range of biological targets. Among its halogenated derivatives, 2,6-dibromopyrazine stands out as a versatile building block for the synthesis of novel therapeutic agents. Its two reactive bromine atoms, positioned symmetrically on the pyrazine ring, allow for selective and sequential functionalization through modern cross-coupling reactions. This enables the creation of diverse molecular architectures with tunable physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its use in the development of kinase inhibitors for oncology.

Kinase Inhibition: A Key Application of this compound Derivatives

A significant area of application for this compound is in the design and synthesis of protein kinase inhibitors.[1][2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,6-disubstituted pyrazine scaffold has proven to be a particularly effective framework for developing inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer cell proliferation and survival.[1][4]

Quantitative Analysis of Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases. The data highlights the structure-activity relationships (SAR) and the potential for developing potent and selective inhibitors based on this scaffold.

| Compound ID | R1 Group | R2 Group | CK2α IC50 (nM) | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |

| 12b | 3-Thiophene | 6-(isopropylamino)-1H-indazole | 5 | >1000 | >1000 | <3 | [1][4] |

| 14f | 4-Methoxyphenyl | 6-(isopropylamino)-1H-indazole | 12 | 4 | 15 | 3 | [1][4] |

| 2 | 4-Carboxyphenyl | 6-(isopropylamino)-1H-indazole | 5 | >1000 | >1000 | <3 | [5] |

| 6c | 4-Carboxyphenyl | 6-isopropoxy-1H-indole | 10 | - | - | 300 | [5] |

| 7c | 4-Carboxyphenyl | 2-methoxyaniline | 10 | - | - | >1000 | [5] |

Note: A lower IC50 value indicates greater potency.

Synthetic Strategies: Building Complexity from this compound

The synthesis of these biologically active molecules typically relies on sequential palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the controlled introduction of various aryl, heteroaryl, and amino substituents at the 2- and 6-positions of the pyrazine ring.

Generalized Experimental Protocols

While specific, detailed experimental protocols for the synthesis of each compound listed above are not publicly available in the primary literature, the following generalized procedures for Suzuki and Buchwald-Hartwig reactions on a di-halogenated pyrazine core can serve as a starting point for their synthesis. Note: These are generalized protocols and would require optimization for specific substrates.

Generalized Protocol for Suzuki-Miyaura Coupling (First Substitution)

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination (Second Substitution)

-

Reaction Setup: To an oven-dried flask, add the mono-substituted bromopyrazine intermediate (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., BINAP, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 8-24 hours.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Molecular Machinery: Signaling Pathways and Experimental Workflow

To better understand the biological context and the synthetic strategy, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow.

Caption: General workflow for synthesizing 2,6-disubstituted pyrazines.

Caption: CK2's role in promoting cell proliferation and inhibiting apoptosis.

Caption: PIM1's role in cell survival and proliferation.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its amenability to sequential and selective functionalization via robust cross-coupling reactions provides a powerful platform for generating libraries of novel compounds for drug discovery programs. The demonstrated activity of 2,6-disubstituted pyrazine derivatives against key cancer targets like CK2 and PIM kinases underscores the potential of this chemical class in oncology. Further exploration of the chemical space around the 2,6-disubstituted pyrazine core is warranted to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,6-Dibromopyrazine in the Synthesis of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2,6-Dibromopyrazine, a halogenated heterocyclic compound, has emerged as a critical and versatile building block in the synthesis of a diverse range of agrochemicals. Its unique structural and electronic properties, characterized by two reactive bromine atoms on the pyrazine core, make it an ideal scaffold for the construction of complex molecules with potent fungicidal and herbicidal activities. The strategic placement of the bromine atoms allows for selective functionalization through a variety of well-established synthetic methodologies, providing a robust platform for the development of novel and effective crop protection agents. This technical guide provides an in-depth overview of the role of this compound in agrochemical synthesis, detailing key chemical transformations, experimental protocols, and the logical pathways for the creation of advanced agrochemical compounds.

Core Synthetic Strategies

The synthetic utility of this compound in the agrochemical industry primarily revolves around two powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr). These reactions enable the introduction of a wide array of substituents at the 2- and 6-positions of the pyrazine ring, facilitating the exploration of vast chemical space and the optimization of biological activity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and is extensively employed for the arylation and heteroarylation of this compound. This reaction allows for the formation of a carbon-carbon bond between the pyrazine core and various aryl or heteroaryl boronic acids or their esters. The resulting 2-aryl-6-bromopyrazines or 2,6-diarylpyrazines are key intermediates in the synthesis of numerous agrochemicals.[1][2]

Key Features of Suzuki-Miyaura Coupling with this compound:

-

High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups on the coupling partners.[1]

-

Regioselectivity: By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve selective mono-arylation, preserving one bromine atom for subsequent transformations.

-

Versatility: A vast library of commercially available boronic acids allows for the introduction of diverse aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: General Procedure for Mono-Arylation of this compound via Suzuki-Miyaura Coupling

A general procedure for the selective mono-arylation of this compound is as follows:

| Parameter | Condition |

| Reactants | This compound (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) |

| Solvent | A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and an aqueous solution of the base. |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 hours, monitored by TLC or GC-MS. |

| Work-up | The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |

| Purification | The crude product is purified by column chromatography on silica gel. |

| Representative Yield | 60-90% for the mono-arylated product, depending on the specific substrates and reaction conditions. |

Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms

Nucleophilic aromatic substitution (SNAr) is another powerful tool for the functionalization of this compound. The electron-deficient nature of the pyrazine ring, further enhanced by the two electron-withdrawing bromine atoms, facilitates the displacement of one or both bromine atoms by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen, oxygen, and sulfur-containing moieties, which are common features in many bioactive agrochemicals.

Common Nucleophiles in SNAr with this compound:

-

Amines (R-NH₂): To introduce substituted amino groups, leading to the formation of 2-amino-6-bromopyrazines.

-

Alkoxides (R-O⁻): To synthesize 2-alkoxy-6-bromopyrazines.

-

Thiolates (R-S⁻): For the preparation of 2-alkylthio-6-bromopyrazines.

Experimental Protocol: General Procedure for Mono-amination of this compound

A general procedure for the selective mono-amination of this compound is as follows:[3]

| Parameter | Condition |

| Reactants | This compound (1.0 eq.), Amine (1.0-1.2 eq.), Base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.) |

| Solvent | Aprotic polar solvent (e.g., DMSO, DMF, NMP). |

| Temperature | 80-120 °C |

| Reaction Time | 6-24 hours, monitored by TLC or GC-MS. |

| Work-up | The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |

| Purification | The crude product is purified by column chromatography on silica gel. |

| Representative Yield | 50-85% for the mono-aminated product, depending on the nucleophilicity of the amine and reaction conditions. |

Sequential Functionalization: A Strategy for Complex Agrochemicals

A key advantage of using this compound is the ability to perform sequential functionalization. By first conducting a selective mono-substitution (either Suzuki coupling or SNAr), one bromine atom remains available for a subsequent, different chemical transformation. This stepwise approach allows for the synthesis of unsymmetrically disubstituted pyrazines, which are often challenging to prepare through other routes. This strategy is invaluable for fine-tuning the physicochemical and biological properties of the target agrochemical.

Conclusion

This compound stands as a cornerstone in the synthetic chemist's toolbox for the development of innovative agrochemicals. Its predictable reactivity in Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions, coupled with the potential for selective mono-functionalization and sequential elaboration, provides a powerful and flexible platform for the synthesis of complex and highly active fungicidal and herbicidal compounds. The methodologies outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage the full potential of this versatile building block in the ongoing quest for more effective and sustainable crop protection solutions. Further exploration of novel catalytic systems and reaction conditions will undoubtedly continue to expand the utility of this compound in the agrochemical industry.

References

2,6-Dibromopyrazine: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromopyrazine is a versatile and highly reactive heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique electronic properties and the presence of two reactive bromine atoms make it an ideal scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its use in research and development.

The pyrazine core is a common motif in numerous biologically active compounds, and the ability to selectively functionalize the 2 and 6 positions of the pyrazine ring opens up a vast chemical space for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1] this compound serves as a key intermediate in the synthesis of a wide range of substituted pyrazines, enabling the introduction of various functional groups through well-established synthetic methodologies.[1]

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is soluble in many common organic solvents but has limited solubility in water. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23229-25-6 | [1][2] |

| Molecular Formula | C₄H₂Br₂N₂ | [1][2] |

| Molecular Weight | 237.88 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 233.6 °C at 760 mmHg | [2] |

| Purity | ≥96% | [2] |

Synthesis of this compound

Reactivity and Key Applications

The two bromine atoms on the pyrazine ring are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of 2,6-disubstituted pyrazines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and organoboron compounds. By carefully controlling the reaction conditions, it is possible to achieve either mono- or diarylation of the pyrazine core.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Mono-Arylation of this compound (Adapted from protocols for 2,6-dibromopyridine)

-

Materials: this compound (1.0 equiv), Arylboronic acid (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene).

-

Procedure:

-

In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Bromo-6-phenylpyrazine | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 2-Bromo-6-(4-methoxyphenyl)pyrazine | Data not available |

*Yields for Suzuki coupling of this compound are not explicitly available in the search results. The conditions are adapted from general protocols for similar substrates.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrazine ring, which are valuable functional groups for further transformations in drug discovery and materials science.

Caption: Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound (Adapted from general protocols)

-

Materials: this compound (1.0 equiv), Terminal alkyne (1.1-2.2 equiv), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Base (e.g., Triethylamine or Diisopropylamine), Anhydrous solvent (e.g., THF or DMF).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the base.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

-

Quantitative Data: Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 4 | 2-Bromo-6-(phenylethynyl)pyrazine | Data not available |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 50 | 6 | 2-Bromo-6-((trimethylsilyl)ethynyl)pyrazine | Data not available |

*Specific yields for Sonogashira coupling of this compound were not found. The conditions are based on general methodologies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aminopyrazines, which are important intermediates in the development of pharmaceuticals.

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound (Adapted from protocols for 2,6-dibromopyridine)

-

Materials: this compound (1.0 equiv), Amine (1.2-2.5 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., BINAP, XPhos, or SPhos), Base (e.g., NaOtBu or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base to an oven-dried Schlenk tube.

-

Add the anhydrous, degassed solvent and the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Quantitative Data: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 16 | 4-(6-Bromopyrazin-2-yl)morpholine | Data not available |

| 2 | Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 90 | 20 | N-(6-Bromopyrazin-2-yl)aniline | Data not available |

*Quantitative yields for the Buchwald-Hartwig amination of this compound are not specified in the provided search results. Conditions are adapted from similar reactions.

Spectroscopic Data

Accurate characterization of this compound and its derivatives is crucial for confirming their identity and purity. The following table summarizes key spectroscopic data.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | 8.45 (s, 2H) | Data not available |

| 2-Bromo-6-phenylpyrazine | 8.61 (s, 1H), 8.53 (s, 1H), 8.08-8.05 (m, 2H), 7.52-7.45 (m, 3H) | Data not available |

*Specific 13C NMR data for this compound and its derivatives were not found in the search results.

Conclusion

This compound is a valuable and versatile heterocyclic building block with broad applications in organic synthesis. Its ability to undergo selective mono- and di-functionalization through various palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the construction of complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. This guide provides a foundational understanding of its properties, reactivity, and synthetic utility, and the detailed (though adapted) protocols and data tables serve as a practical resource for researchers in the field. Further exploration and optimization of reaction conditions for specific substrates will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.

References

Spectroscopic Profile of 2,6-Dibromopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromopyrazine is a halogenated heterocyclic compound with a pyrazine core, a class of molecules that are of significant interest in medicinal chemistry and materials science. The bromine substituents provide reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic characteristics based on its chemical structure and known spectroscopic trends for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.6 | Singlet | N/A | H-3, H-5 |

Note: In a completely symmetrical 2,6-disubstituted pyrazine, the two remaining protons (at positions 3 and 5) are chemically and magnetically equivalent. Therefore, they are expected to appear as a single sharp signal (singlet) in the ¹H NMR spectrum, and no proton-proton coupling would be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-2, C-6 |

| ~140 | C-3, C-5 |

Note: Due to the symmetry of the molecule, only two signals are expected in the ¹³C NMR spectrum. The carbons bearing the bromine atoms (C-2 and C-6) are expected to be downfield due to the electronegativity of bromine. The protonated carbons (C-3 and C-5) will appear as another distinct signal.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1550-1400 | Medium-Strong | C=C and C=N ring stretching vibrations |

| ~1200-1000 | Medium-Strong | C-H in-plane bending |

| Below 1000 | Medium-Strong | C-Br stretch, C-H out-of-plane bending |

Note: The IR spectrum of this compound is expected to be relatively simple due to its high symmetry. The key absorptions will be related to the vibrations of the pyrazine ring and the carbon-bromine bonds.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 236, 238, 240 | High | [M]⁺ (Molecular ion) |

| 157, 159 | Medium | [M-Br]⁺ |

| 78 | Medium | [M-2Br]⁺ or pyrazine radical cation |

Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak ([M]⁺) will appear as a triplet with an approximate intensity ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation is expected to involve the loss of bromine atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the spectrum.

-

Reference the spectrum to the TMS signal.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID and reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

IR Spectrum Acquisition:

-

Place the prepared sample (KBr pellet or ATR setup) in the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty spectrometer (or clean ATR crystal).

-

Acquire the sample spectrum.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume of the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

Mass Spectrum Acquisition (Electron Ionization - EI):

-